
3,5-Dibromo-4-chlorophenol
Overview
Description
3,5-Dibromo-4-chlorophenol: is an organic compound that belongs to the class of halogenated phenols It consists of a phenol ring substituted with two bromine atoms at the 3rd and 5th positions and a chlorine atom at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-chlorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic halogenation of phenol with bromine and chlorine under controlled conditions. The reaction can be carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the selective bromination and chlorination of phenol derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product. The process is scalable and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-chlorophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further halogenation, nitration, and sulfonation reactions.
Oxidation and Reduction: It can be oxidized to form quinones or reduced to form corresponding hydroxy derivatives.
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3,5-Dibromo-4-chlorophenol is a chemical compound with the molecular formula C6H3Br2ClO . It contains a phenol structure with bromine and chlorine substituents .
Properties of this compound
- CAS No.: 5324-13-0
- Molecular Weight: 286.35
- Number of Heavy Atoms: 10
- Number of Aromatic Heavy Atoms: 6
- Number of Rotatable Bonds: 0
- Hydrogen Bond Acceptors: 1
- Hydrogen Bond Donors: 1
- GI Absorption: High
While the provided search results do not offer extensive details specifically on the applications of this compound, they do highlight contexts in which similar compounds are utilized, which may suggest potential applications:
- Disinfectants: 3,5-Dibromo-4-hydroxy benzene sulfonic acid, a compound structurally similar to this compound, is used as a disinfectant . This suggests that this compound may also have disinfectant properties.
- Antimicrobial Agents: Studies have explored the antimicrobial activity of molecules with structural similarities to this compound .
- Dehalogenation Research: Research exists on the dehalogenation of compounds like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by bacteria, indicating the relevance of debrominated compounds in biological and environmental studies .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-chlorophenol involves its interaction with molecular targets and pathways in biological systems. The halogen atoms in the compound can form strong interactions with proteins and enzymes, affecting their function. The compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3,5-Dibromophenol: Similar structure but lacks the chlorine atom.
4-Chlorophenol: Similar structure but lacks the bromine atoms.
2,4,6-Tribromophenol: Contains three bromine atoms but no chlorine atom.
Uniqueness: 3,5-Dibromo-4-chlorophenol is unique due to the presence of both bromine and chlorine atoms on the phenol ring. This combination of halogens imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
3,5-Dibromo-4-chlorophenol (DBCP) is a halogenated phenolic compound that has attracted attention due to its biological activity and potential environmental impact. This article provides a detailed overview of its biological effects, including toxicological profiles, mechanisms of action, and relevant research findings.
This compound has the chemical formula and is categorized as a halogenated aromatic compound. Its structure consists of a phenolic ring substituted with two bromine atoms and one chlorine atom at the 3, 4, and 5 positions, respectively. This configuration contributes to its reactivity and biological effects.
Toxicological Profile
The toxicological profile of DBCP indicates several adverse health effects based on animal studies and human exposure assessments:
- Hepatic Effects : DBCP has been shown to induce hepatotoxicity in laboratory animals. Studies indicate that exposure can lead to increased liver weight, necrosis, and biochemical changes indicative of liver damage .
- Neurological Effects : Neurological symptoms such as tremors and lethargy have been observed in animals following exposure to chlorophenols, including DBCP. These effects are attributed to central nervous system depression .
- Reproductive Effects : Research suggests that DBCP may adversely affect reproductive health. Animal studies have reported decreases in litter size and live births following exposure .
The biological activity of DBCP is primarily mediated through its interaction with cellular components:
- Enzymatic Inhibition : DBCP acts as an inhibitor of certain enzymes involved in metabolic processes. For example, it has been shown to inhibit the activity of dehalogenases, which are critical for the detoxification of halogenated compounds .
- Oxidative Stress : Exposure to DBCP can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress. This mechanism is linked to cellular damage and the induction of apoptosis in various cell types .
Case Studies and Research Findings
Several studies have explored the biological effects of DBCP:
- Animal Studies : In a series of experiments involving oral administration of DBCP, significant hepatic toxicity was observed in rats, characterized by elevated liver enzymes and histopathological changes .
- Dehalogenation Studies : A study highlighted the ability of specific bacterial enzymes to perform reductive dehalogenation on brominated phenolic compounds, including DBCP. This process is crucial for bioremediation efforts aimed at mitigating the environmental impact of halogenated pollutants .
- Comparative Toxicity Assessments : A comparative analysis among various chlorophenols indicated that DBCP exhibited higher toxicity levels than some other related compounds, emphasizing its potential risks .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3,5-dibromo-4-chlorophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNCUMOFKGFKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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